3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine

説明

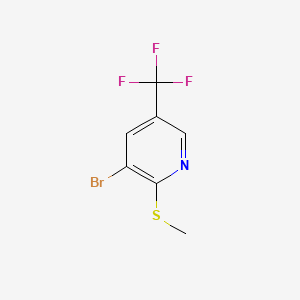

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine is an organic compound with a complex structure that includes bromine, sulfur, and trifluoromethyl groups attached to a pyridine ring

準備方法

The synthesis of 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable pyridine derivative followed by the introduction of the methylthio and trifluoromethyl groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

化学反応の分析

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The sulfur-containing group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Organic Synthesis

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds.

- Oxidation and Reduction: The sulfur-containing group can be oxidized to sulfoxides or sulfones, while reduction can yield thiols.

- Coupling Reactions: It participates in coupling reactions (e.g., Suzuki or Heck reactions), leading to complex molecular architectures.

Medicinal Chemistry

The compound is under investigation for potential pharmaceutical applications, particularly in drug development. Its structural characteristics allow it to interact with biological targets effectively:

- Anticancer Activity: Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogs of this compound have demonstrated IC50 values in the low micromolar range against pancreatic cancer cell lines .

- Infectious Disease Treatment: Its unique properties are being explored for developing drugs aimed at treating infections, leveraging its ability to modulate biological pathways.

Material Science

In material science, this compound is utilized in creating new materials with specific properties:

- Polymers and Coatings: The compound's reactivity allows it to be integrated into polymer matrices, enhancing the performance characteristics of coatings and materials used in various applications.

- Electronic Materials: Its unique electronic properties make it suitable for applications in electronic devices and sensors.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a derivative of this compound against pancreatic cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values of approximately 0.051 µM against BxPC-3 cells, indicating its potential as a therapeutic agent .

Case Study 2: Organic Synthesis Innovation

Research demonstrated that this compound could facilitate a previously unknown transformation involving anti-Markovnikov alkene hydromethylation. This reaction showcases its utility as a building block in synthesizing complex organic molecules.

作用機序

The mechanism by which 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets through its functional groups. The bromine, methylthio, and trifluoromethyl groups can participate in various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, depending on the environment and the target molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

類似化合物との比較

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

3-Bromo-2-(trifluoromethyl)pyridine: Lacks the methylthio group, which can affect its reactivity and applications.

3-Bromo-2-(methylthio)pyridine:

2-(Methylthio)-5-(trifluoromethyl)pyridine: Lacks the bromine atom, which can alter its reactivity in substitution reactions.

The presence of all three functional groups in this compound makes it unique and versatile for various applications.

生物活性

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine is an organic compound with significant biological activity, particularly in pharmaceutical and agrochemical applications. Its unique structural features, including a bromine atom, a methylthio group, and a trifluoromethyl group, contribute to its lipophilicity and potential therapeutic effects.

- Molecular Formula : C₇H₅BrF₃NS

- Molecular Weight : 272.09 g/mol

The compound's structure enhances its interaction with biological targets, making it a valuable candidate for further research.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Compounds with similar structures have been studied for their potential as:

- Anticancer agents

- Antimicrobial agents

- Inhibitors of specific enzymes

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical for therapeutic efficacy.

Interaction Studies

Studies exploring the interactions of this compound with biological targets have indicated:

- Inhibition of Enzymatic Activity : Similar compounds have shown significant inhibition against various enzymes, suggesting that this compound may also exhibit such properties.

- Cytotoxic Effects : Preliminary studies indicate cytotoxic effects against cancer cell lines, although specific IC50 values for this compound have yet to be reported.

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyridine derivatives, including this compound:

- Anticancer Activity :

- Enzyme Inhibition :

- Biofilm Inhibition :

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Bromo-2-methoxy-5-trifluoromethylpyridine | Methoxy group instead of methylthio | Different electronic properties due to oxygen |

| 5-Bromo-2-methyl-3-trifluoromethylpyridine | Bromine at position five | Potentially different biological activity |

| 3-Chloro-2-(methylthio)-5-trifluoromethylpyridine | Chlorine instead of bromine | May exhibit different reactivity patterns |

This table illustrates how variations in functional groups can affect biological activity and reactivity patterns.

特性

IUPAC Name |

3-bromo-2-methylsulfanyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NS/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEREEIUJMZQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682440 | |

| Record name | 3-Bromo-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-64-5 | |

| Record name | 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。